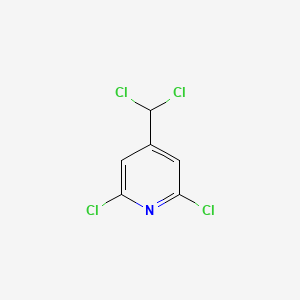
2,6-Dichloro-4-(dichloromethyl)pyridine
Número de catálogo B8390056
Peso molecular: 230.9 g/mol
Clave InChI: RZGHDKSFXCVAHG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04190662
Procedure details


The 2,4-dichloro-6-(dichloromethyl)pyridine and the 2,4-dichloro-6-(dichlorofluoromethyl)pyridine reactants can be prepared by following the above procedure, employing 2,4-dichloro-6-(trichloromethyl)pyridine as the starting material.

Name
2,4-dichloro-6-(dichlorofluoromethyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[CH:5]=[C:4](C(Cl)Cl)[N:3]=1.ClC1C=C(Cl)C=C([C:20]([Cl:23])([Cl:22])F)N=1.[Cl:24]C1C=C(Cl)C=C(C(Cl)(Cl)Cl)N=1>>[Cl:24][C:4]1[CH:5]=[C:6]([CH:20]([Cl:23])[Cl:22])[CH:7]=[C:2]([Cl:1])[N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC(=C1)Cl)C(Cl)Cl
|
|
Name
|
2,4-dichloro-6-(dichlorofluoromethyl)pyridine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC(=C1)Cl)C(F)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC(=C1)Cl)C(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC(=CC(=C1)C(Cl)Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
